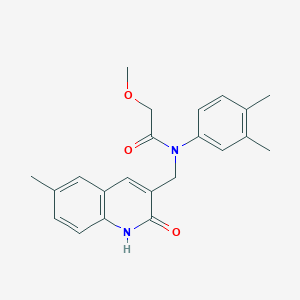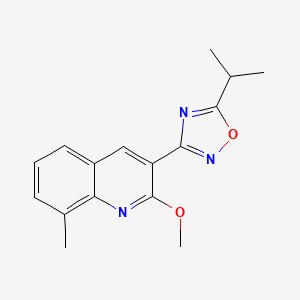
4-(2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzamide, also known as compound 1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a benzamide derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 4-(2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzamide 1 is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound 1 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. In addition, this compound 1 has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of various cellular processes, including cell proliferation and apoptosis.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. In addition, this compound 1 has been shown to have neuroprotective effects and has been investigated for its potential use in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzamide 1 in lab experiments is its well-defined chemical structure, which allows for accurate characterization and analysis. In addition, this compound 1 has been extensively studied, and there is a large body of literature on its properties and potential applications. However, one of the limitations of using this compound 1 in lab experiments is its relatively low solubility in aqueous solutions, which can limit its use in certain assays.
Future Directions
There are several future directions for the investigation of 4-(2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzamide 1. One area of research is the development of new derivatives of this compound 1 with improved properties, such as increased solubility and potency. Another area of research is the investigation of the mechanism of action of this compound 1, which could lead to the identification of new targets for drug discovery. Finally, the potential use of this compound 1 in the treatment of neurodegenerative diseases warrants further investigation, and future studies could focus on its efficacy and safety in animal models of these diseases.
Synthesis Methods
The synthesis of 4-(2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzamide 1 involves several steps, including the formation of an oxadiazole ring system, followed by the introduction of a phenoxyacetamide group and a benzamide moiety. The synthesis of this compound 1 has been reported in several research papers, and the most commonly used method involves the use of a palladium-catalyzed coupling reaction.
Scientific Research Applications
Compound 1 has been shown to have potential applications in various areas of scientific research, including cancer research, neuroscience, and drug discovery. In cancer research, 4-(2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzamide 1 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, this compound 1 has been shown to have potential as a neuroprotective agent, and it has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug discovery, this compound 1 has been used as a lead this compound for the development of new drugs with improved efficacy and safety profiles.
Properties
IUPAC Name |
4-[[2-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-12(2)19-23-20(28-24-19)14-4-3-5-16(10-14)27-11-17(25)22-15-8-6-13(7-9-15)18(21)26/h3-10,12H,11H2,1-2H3,(H2,21,26)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJCYRUOQCQQMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC(=CC=C2)OCC(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7691955.png)


![N-(3,5-dichlorophenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide](/img/structure/B7691975.png)








![1-[4-Ethoxy-3-[(2-fluorobenzoyl)amino]phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B7692031.png)
